molecular formula C14H18N4O B8368133 N-(Phenylalanyl)histamine

N-(Phenylalanyl)histamine

Cat. No.: B8368133
M. Wt: 258.32 g/mol
InChI Key: AZFVDRVLEHZFNZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Phenylalanyl)histamine is a synthetic conjugate of histamine and phenylalanine, likely formed via an amide bond between the carboxyl group of phenylalanine and the amino group of histamine. Histamine, a biogenic amine derived from the decarboxylation of histidine, plays critical roles in immune responses, neurotransmission, and gastric acid secretion . Phenylalanine, an essential aromatic amino acid, contributes to the structural and functional diversity of peptides.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

(2S)-2-amino-N-[2-(1H-imidazol-5-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C14H18N4O/c15-13(8-11-4-2-1-3-5-11)14(19)17-7-6-12-9-16-10-18-12/h1-5,9-10,13H,6-8,15H2,(H,16,18)(H,17,19)/t13-/m0/s1

InChI Key

AZFVDRVLEHZFNZ-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCCC2=CN=CN2)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCC2=CN=CN2)N

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Enzymes/Receptors Biological Role
N-(Phenylalanyl)histamine Histamine + phenylalanine Likely HNMT/DAO Hypothetical immune/neuro modulator
N-Methylhistamine Methylated histamine HNMT, H1–H4 receptors Histamine metabolite
Tyramine Phenolic amine MAO Vasoconstrictor, food-borne amine
β-Phenylalanyl–CoA β-phenylalanine + CoA β-phenylalanyl–CoA transferase Taxol biosynthesis intermediate

Table 2: Metabolic Pathways

Compound Primary Metabolic Enzyme Associated Disorders
Histamine DAO, HNMT Histamine intolerance
Tyramine MAO Hypertensive crisis
This compound Unknown (likely DAO/HNMT) Potential drug interactions

Research Findings and Gaps

  • Enzyme Specificity: β-Phenylalanyl–CoA transferases discriminate between β-aminoacyl-CoA substrates, suggesting that this compound’s activity may depend on similar stereochemical recognition .
  • Receptor Dynamics : Antihistamines like phenyltoloxamine highlight the importance of aromatic groups in H1 receptor antagonism, which could inform design principles for histamine derivatives .
  • Metabolic Competition : Concurrent intake of histamine and phenethylamine-rich foods may overwhelm DAO/MAO pathways, worsening intolerance symptoms .

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